

Application of Reuterin as a Natural Food Biopreservative: Application Notes and Protocols

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Compound of Interest

Compound Name: *Reuterin*

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This document provides detailed application notes and protocols for the use of **reuterin** as a natural food biopreservative. **Reuterin**, a potent antimicrobial compound produced by *Limosilactobacillus reuteri* from glycerol, offers a promising alternative to synthetic preservatives in various food products.^{[1][2]} This guide covers its mechanism of action, antimicrobial efficacy, and practical application in food systems, supplemented with detailed experimental protocols and data summaries.

Introduction to Reuterin

Reuterin is a broad-spectrum antimicrobial agent effective against a wide range of foodborne pathogens and spoilage microorganisms, including Gram-positive and Gram-negative bacteria, yeasts, molds, and protozoa.^{[1][3]} It is a complex system primarily composed of 3-hydroxypropionaldehyde (3-HPA) in equilibrium with its hydrated monomer and cyclic dimer forms.^{[1][3][4]} Its effectiveness, coupled with its natural origin, makes it an attractive candidate for clean-label food preservation.^[1]

Mechanism of Action: The antimicrobial activity of **reuterin** is attributed to the aldehyde group of 3-HPA, which reacts with thiol groups in microbial enzymes and proteins, such as glutathione and ribonucleotide reductase.^{[5][6]} This interaction leads to oxidative stress, disruption of cellular metabolism, inhibition of DNA synthesis, and ultimately, cell death.^{[4][6]}

Data Presentation: Antimicrobial Efficacy of Reuterin

The following tables summarize the quantitative data on the effectiveness of **reuterin** against various microorganisms in different food matrices.

Table 1: Minimum Inhibitory Concentration (MIC) of **Reuterin** against Various Microorganisms

Microorganism	MIC (mM)	Reference
Escherichia coli O157:H7	4 AU/ml	[7]
Listeria monocytogenes	8 AU/ml	[7]
Staphylococcus aureus	18.25 mM	[6]
Enterococcus spp.	7.5 mM	[1]
Eubacterium spp.	7.5 mM	[1]
Bacteroides spp.	7.5 mM	[1]
Campylobacter jejuni	1.5 - 3.0 μ M (acrolein)	[8]
Campylobacter coli	1.5 - 5.8 μ M (acrolein)	[8]
Food-contaminating yeasts and molds	\leq 11 mM	[9]

Note: AU/ml refers to Activity Units per milliliter, a measure of antimicrobial activity.

Table 2: Efficacy of **Reuterin** in Food Matrices

Food Product	Target Microorganism	Reuterin Treatment	Log Reduction (CFU/g or cm ²)	Storage Conditions	Reference
Ground Beef	E. coli O157:H7	In situ production by L. reuteri	> 3.0	4°C for 20 days	[1] [10]
Cooked Pork	E. coli O157:H7	500 AU/ml	2.7	7°C for 24 hours	[7]
Cooked Pork	L. monocytogenes	500 AU/ml	0.63	7°C for 24 hours	[7]
Raw Ground Pork	E. coli O157:H7	100 AU/g	5.0	7°C for 1 day	[7]
Raw Ground Pork	L. monocytogenes	250 AU/g	3.0	7°C for 1 week	[7]
Milk	L. monocytogenes	8 AU/ml	Bacteriostatic	37°C	[11]
White-Brined Cheese	L. monocytogenes	In situ production by L. reuteri	1.2 - 2.9	4-24°C for 91 days	[12]
Strawberries	Penicillium spp.	Pectin-based coating with 3-HPA	2.0	Cold storage for 31 days	[10]
Fresh-cut Lettuce	Enterobacteriaceae	7.2–21.9 mM acrolein wash	2.1–2.8	4°C	[10]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the production, quantification, and application of **reuterin**.

Production of Reuterin (Two-Step Process)

This protocol describes the production of a **reuterin**-containing supernatant from *Limosilactobacillus reuteri*.[\[1\]](#)[\[7\]](#)[\[13\]](#)

Materials:

- *Limosilactobacillus reuteri* strain (e.g., a known **reuterin**-producing strain)
- MRS broth
- Sterile glycerol solution (e.g., 600 mM in sterile water)
- Centrifuge and sterile centrifuge tubes
- Incubator (37°C)
- Sterile water

Procedure:

- Biomass Production:
 - Inoculate MRS broth with the *L. reuteri* strain.
 - Incubate anaerobically at 37°C for 16-18 hours to achieve a high cell density.[\[13\]](#)
- Cell Harvesting:
 - Harvest the bacterial cells by centrifugation (e.g., 4000 x g for 10 minutes).
 - Discard the supernatant and wash the cell pellet with sterile water. Repeat this step twice to remove residual media components.
- **Reuterin** Production:

- Resuspend the washed cell pellet in a sterile glycerol solution.
- Incubate the cell suspension anaerobically at a controlled temperature (e.g., 25°C or 37°C) for 2-3 hours.[\[13\]](#)[\[14\]](#)
- Supernatant Collection:
 - Centrifuge the suspension to pellet the bacterial cells.
 - Collect the supernatant, which contains the **reuterin**.
 - The supernatant can be filter-sterilized (0.22 µm filter) and stored at -20°C for future use. **Reuterin** has been shown to be stable for at least 35 days at -20°C.[\[1\]](#)[\[15\]](#)

Quantification of Reuterin (Colorimetric Method)

This method is based on the reaction of acrolein (a dehydration product of 3-HPA) with tryptophan.[\[16\]](#)[\[17\]](#)

Materials:

- **Reuterin**-containing sample (supernatant)
- 95% Ethanol
- 0.1 M Tryptophan solution (dissolved in 0.05 M HCl)
- 35% Hydrochloric acid (HCl)
- Acrolein standard for calibration curve
- Spectrophotometer
- Water bath (40°C)

Procedure:

- Sample Preparation: Mix 500 µL of the filtered sample solution with 350 µL of 95% ethanol and 150 µL of 0.1 M tryptophan solution.[\[16\]](#)

- Reaction: Add 2.0 mL of 35% HCl to the mixture.[16]
- Incubation: Incubate the mixture in a water bath at 40°C for 30 minutes.[16]
- Measurement: Read the absorbance at 560 nm using a spectrophotometer.[16]
- Quantification: Construct a standard curve using acrolein solutions of known concentrations (0.5–10 mM). Calculate the **reuterin** concentration in the sample by comparing its absorbance to the standard curve, assuming a 1:1 molar ratio between **reuterin** and acrolein.[16]

Determination of Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of **reuterin** that inhibits the visible growth of a target microorganism.[8][16]

Materials:

- **Reuterin** solution of known concentration
- Target microorganism culture
- Appropriate broth medium for the target microorganism (e.g., Tryptic Soy Broth, Brain Heart Infusion Broth)
- Sterile 96-well microtiter plates
- Incubator

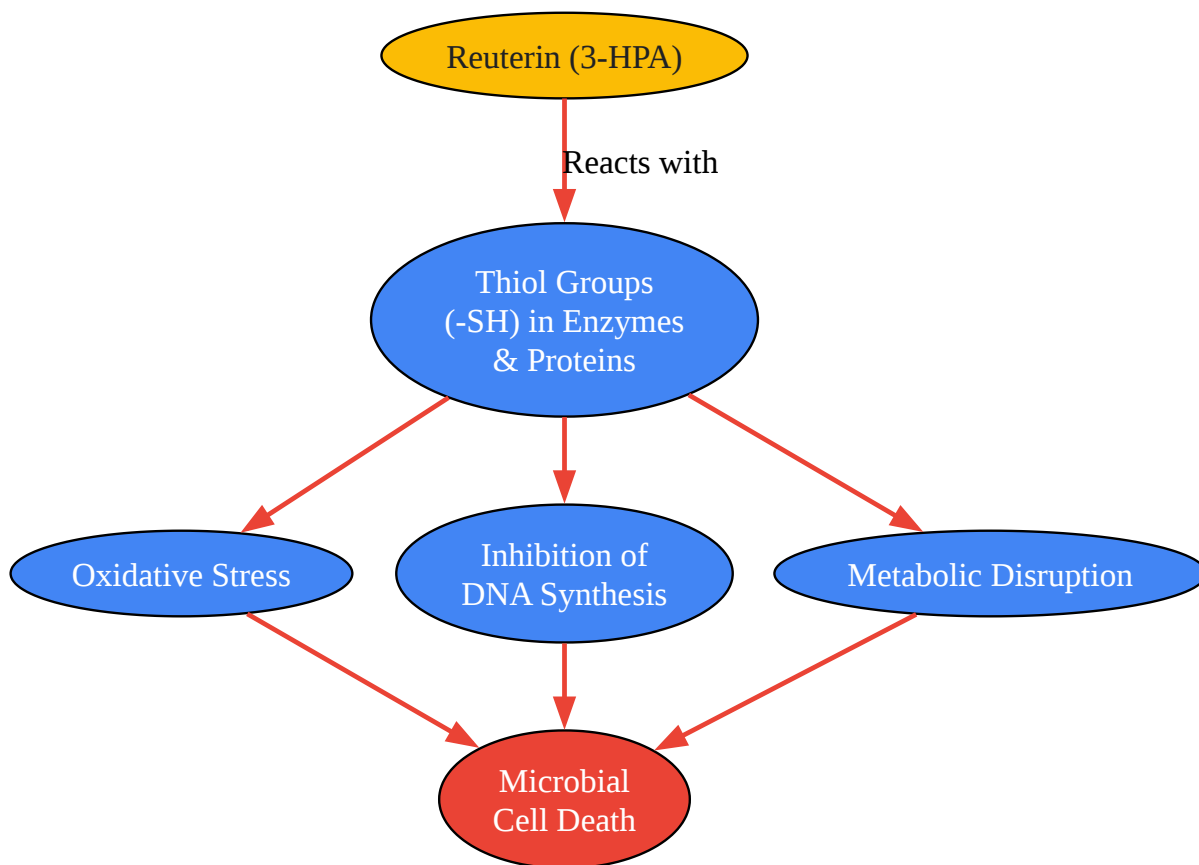
Procedure:

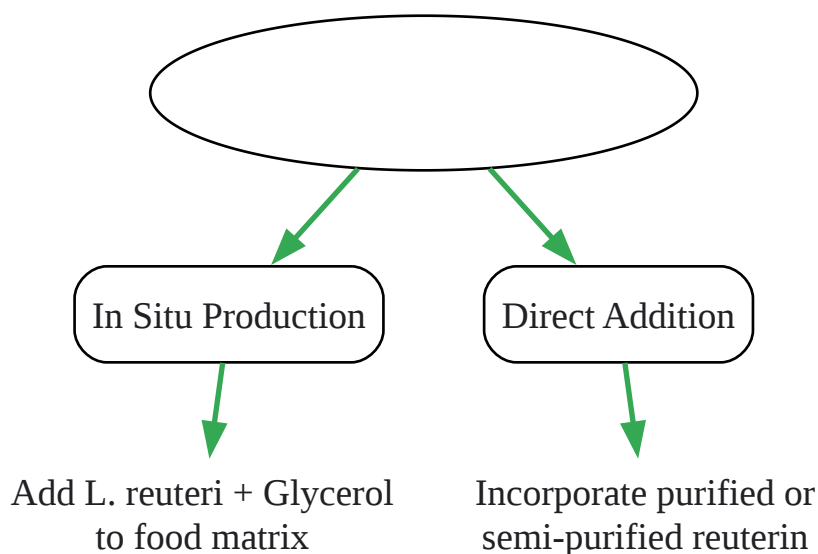
- Prepare Inoculum: Grow the target microorganism in its appropriate broth to the mid-logarithmic phase. Adjust the culture to a standardized concentration (e.g., 0.5 McFarland standard).
- Serial Dilutions: Prepare serial two-fold dilutions of the **reuterin** solution in the broth medium directly in the wells of a 96-well plate.

- Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism in broth without **reuterin**) and a negative control (broth only).
- Incubation: Incubate the microtiter plate under conditions suitable for the target microorganism (e.g., 37°C for 24 hours).
- Determine MIC: The MIC is the lowest concentration of **reuterin** at which no visible growth of the microorganism is observed.[\[16\]](#)

Visualizations

The following diagrams illustrate key concepts related to the application of **reuterin**.





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